

# A Comparative Guide to the Spectroscopic Interpretation of (3-Aminocyclobutyl)methanol

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## Compound of Interest

**Compound Name:** (3-Aminocyclobutyl)methanol hydrochloride

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**Audience:** Researchers, scientists, and drug development professionals.

**Objective:** This guide provides an in-depth interpretation of the spectroscopic data for cis- and trans-(3-Aminocyclobutyl)methanol. By comparing its spectral features with an acyclic analogue, 4-amino-1-butanol, and a larger cyclic analogue, (trans-3-aminocyclohexyl)methanol, this document aims to provide researchers with a framework for identifying and characterizing small molecules featuring the valuable cyclobutane scaffold.

## Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer novel ways to explore chemical space, often leading to compounds with improved metabolic stability, cell permeability, and target-binding affinity. However, this same puckered, non-planar structure presents a unique challenge for structural elucidation. The conformational flexibility and the potential for cis/trans isomerism necessitate a multi-technique spectroscopic approach for unambiguous characterization.<sup>[1][2]</sup>

This guide focuses on (3-Aminocyclobutyl)methanol, a bifunctional building block. We will dissect its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, highlighting the subtle yet critical differences between its cis and trans isomers. To

provide a richer context, we will contrast its spectral characteristics against two structurally related alternatives:

- 4-Amino-1-butanol: An acyclic analogue, which lacks ring strain and conformational constraints.
- (trans-3-Aminocyclohexyl)methanol: A larger, more conformationally defined cyclic analogue.

Through this comparative analysis, we will demonstrate how spectroscopic data can reveal nuanced details about molecular geometry, conformation, and connectivity.

## Experimental Protocols & Methodologies

Scientific integrity demands robust and reproducible data. The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or methanol-d<sub>4</sub> ( $\text{CD}_3\text{OD}$ ). Tetramethylsilane (TMS) was used as an internal standard ( $\delta$  0.00 ppm). For samples run in  $\text{CD}_3\text{OD}$ , the residual solvent signal was used as a secondary reference.[3]
- Instrumentation: Spectra were acquired on a 500 MHz spectrometer.
- $^1\text{H}$  NMR Acquisition: 16 scans were acquired with a relaxation delay of 2 seconds.
- $^{13}\text{C}$  NMR Acquisition: 2048 scans were acquired using a proton-decoupled pulse sequence with a relaxation delay of 2 seconds.
- 2D NMR (COSY, HSQC): Standard pulse programs were used to establish proton-proton and proton-carbon correlations, aiding in the definitive assignment of all signals.[4]

**Rationale for Solvent Choice:**  $\text{CDCl}_3$  is a common, non-protic solvent that allows for the observation of exchangeable protons (from -OH and -NH<sub>2</sub>). However, due to potential hydrogen bonding and solubility issues,  $\text{CD}_3\text{OD}$  is an excellent alternative. In  $\text{CD}_3\text{OD}$ , the amine and alcohol protons will exchange with deuterium, causing their signals to disappear from the  $^1\text{H}$  NMR spectrum, which can be a useful diagnostic tool.

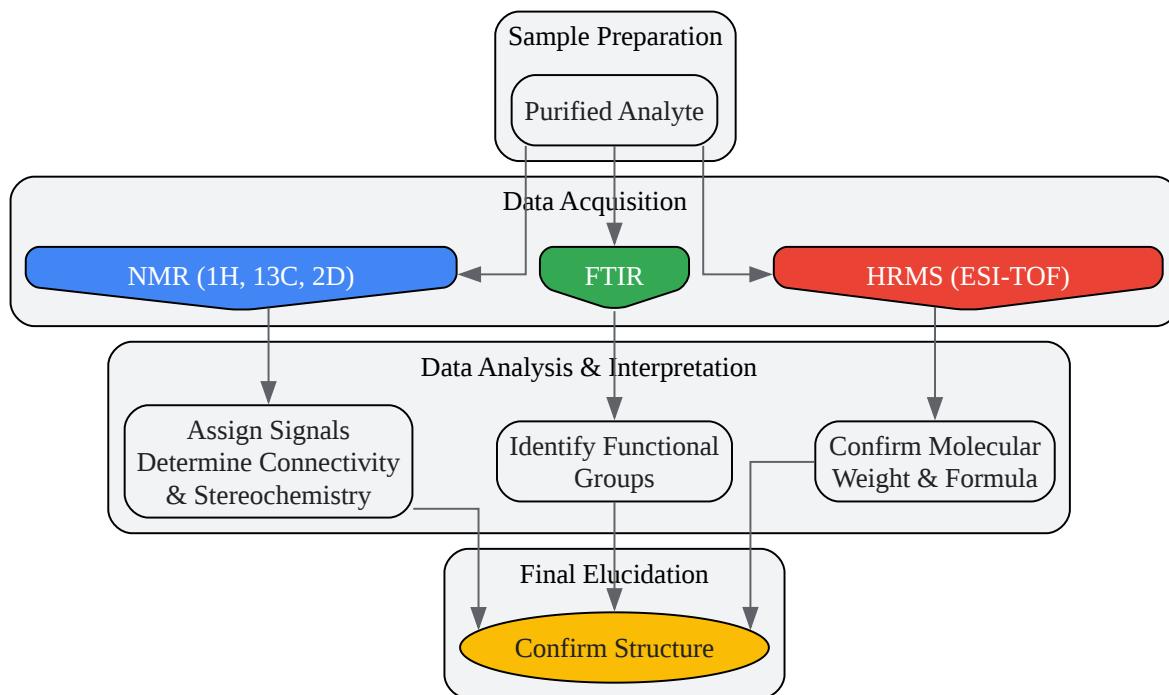
## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid analyte was applied to a salt (NaCl) plate for analysis.
- Instrumentation: Data was collected using an FTIR spectrometer over a range of 4000–400  $\text{cm}^{-1}$ .
- Data Processing: 32 scans were co-added and Fourier-transformed to generate the final spectrum. The spectrum was baseline corrected.

## Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
- Sample Preparation: The analyte was dissolved in a 1:1 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.
- Ionization Mode: Positive ion mode ( $[\text{M}+\text{H}]^+$ ) was used.
- Analysis: The instrument was calibrated to ensure high mass accuracy, allowing for the determination of the elemental composition.

## Workflow for Spectroscopic Characterization



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Caption: General workflow for structural elucidation.

## Results and Interpretation: (3-Aminocyclobutyl)methanol

The molecular formula of (3-Aminocyclobutyl)methanol is  $C_5H_{11}NO$ , corresponding to a monoisotopic mass of 101.084 Da. The presence of both an amine and an alcohol functional group dictates its key spectroscopic features. The primary distinction arises from the relative stereochemistry of the substituents, leading to cis and trans isomers.

### $^1H$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum is the most powerful tool for distinguishing between the cis and trans isomers of substituted cyclobutanes. The puckered nature of the ring results in complex splitting patterns and chemical shifts that are highly sensitive to the substituent's orientation.[\[2\]](#)

Table 1: Representative  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Compound	$\delta$ (ppm)	Multiplicity	Integration	Assignment
trans-(3-Aminocyclobutyl)methanol	~3.55	d, $J=6.5$ Hz	2H	$\text{CH}_2\text{OH}$
	~2.50	m	1H	$\text{CH}-\text{CH}_2\text{OH}$
	~2.20	m	2H	$\text{CH}_2$ (cis to $\text{CH}_2\text{OH}$ )
	~2.05	m	1H	$\text{CH}-\text{NH}_2$
	~1.70	m	2H	$\text{CH}_2$ (trans to $\text{CH}_2\text{OH}$ )
	1.45	br s	3H	$\text{NH}_2$ and OH
cis-(3-Aminocyclobutyl)methanol	~3.60	d, $J=7.0$ Hz	2H	$\text{CH}_2\text{OH}$
	~2.65	m	1H	$\text{CH}-\text{CH}_2\text{OH}$
	~2.15	m	1H	$\text{CH}-\text{NH}_2$
	~1.90	m	4H	Ring $\text{CH}_2$
	1.40	br s	3H	$\text{NH}_2$ and OH

#### Interpretation:

- Trans Isomer: The key feature of the trans isomer is the greater dispersion of the ring proton signals. The protons on the carbons bearing the substituents (H-1 and H-3) and the adjacent methylene protons (H-2 and H-4) exist in distinct axial and equatorial-like environments. This

leads to a more complex and spread-out set of multiplets, typically spanning from ~1.70 to ~2.50 ppm.

- **Cis Isomer:** In the cis isomer, the ring is often more conformationally mobile, or possesses a higher degree of symmetry. This leads to chemical shift averaging for the two methylene groups on the ring, resulting in a less complex, broad multiplet around 1.90 ppm for all four methylene protons.
- **CH<sub>2</sub>OH Group:** In both isomers, the methylene protons of the hydroxymethyl group appear as a doublet, due to coupling with the adjacent methine proton.
- **NH<sub>2</sub> and OH Protons:** These protons are exchangeable and typically appear as a broad singlet. Their chemical shift can vary with concentration and temperature.

cis-(3-Aminocyclobutyl)methanol

trans-(3-Aminocyclobutyl)methanol

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Caption: Structures of trans and cis isomers.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Representative <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Compound	$\delta$ (ppm)	Assignment
trans-(3-Aminocyclobutyl)methanol	~65.5	CH <sub>2</sub> OH
	~45.0	CH-NH <sub>2</sub>
	~38.0	CH-CH <sub>2</sub> OH
	~31.0	Ring CH <sub>2</sub>
cis-(3-Aminocyclobutyl)methanol	~65.0	CH <sub>2</sub> OH
	~44.5	CH-NH <sub>2</sub>
	~35.5	CH-CH <sub>2</sub> OH
	~29.0	Ring CH <sub>2</sub>

#### Interpretation:

Both isomers are expected to show four distinct carbon signals. The symmetry of the cis isomer might suggest fewer signals, but the two methylene carbons are still chemically non-equivalent relative to the two substituted carbons. The primary difference lies in the chemical shifts of the ring carbons, which are influenced by the through-space stereoelectronic effects of the substituents. The more sterically crowded environment of the cis isomer often results in a slight upfield shift (lower ppm) for the ring carbons compared to the trans isomer.

## Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups. Both isomers will exhibit very similar IR spectra, as this technique is less sensitive to stereochemistry.

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3400–3200	Strong, Broad	O-H stretch	Alcohol (H-bonded)
3380 & 3300	Medium, Sharp (two peaks)	N-H stretch (asymmetric & symmetric)	Primary Amine
2950–2850	Strong	C-H stretch	Alkane
1590	Medium	N-H bend (scissoring)	Primary Amine
1050	Strong	C-O stretch	Primary Alcohol

#### Interpretation:

The most diagnostic peaks are the very broad O-H stretch from the alcohol and the characteristic two sharp peaks for the primary amine N-H stretches.<sup>[5][6]</sup> The presence of all these bands provides strong evidence for the assigned structure.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.

- Molecular Ion: The ESI-MS spectrum will show a prominent peak for the protonated molecule  $[M+H]^+$  at m/z 102.0913 (calculated for  $C_5H_{12}NO^+$ ).
- Fragmentation: Amino alcohols typically fragment via two main pathways:<sup>[7][8]</sup>
  - Loss of Water ( $[M+H - H_2O]^+$ ): A peak at m/z 84.0813, resulting from dehydration of the alcohol.
  - Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is characteristic of amines.<sup>[9]</sup> For this molecule, this would involve cleavage within the ring, which is less favorable. A more likely fragmentation is the loss of the  $CH_2OH$  group, although this is less common than dehydration.

The high-resolution mass measurement is critical to confirm the elemental composition, distinguishing it from other potential isobaric structures.

## Comparative Analysis

Comparing the spectra of (3-Aminocyclobutyl)methanol with its acyclic and larger-ring analogues reveals the profound impact of the cyclobutane ring.

Table 4: Comparative Spectroscopic Data

Feature	(3-Aminocyclobutyl)methanol	4-Amino-1-butanol	(trans-3-Aminocyclohexyl)methanol
<sup>1</sup> H NMR (Ring Protons)	Complex multiplets (1.7-2.7 ppm)	Simple multiplets (1.4-1.7 ppm)	Broad, complex multiplets with distinct axial/equatorial signals (0.9-2.2 ppm)
<sup>13</sup> C NMR (CH <sub>2</sub> OH)	~65 ppm	~62 ppm	~67 ppm
IR (O-H Stretch)	Broad, ~3350 cm <sup>-1</sup>	Broad, ~3350 cm <sup>-1</sup>	Broad, ~3350 cm <sup>-1</sup>
MS [M+H] <sup>+</sup>	m/z 102.09	m/z 90.08	m/z 130.12
Key MS Fragment	m/z 84 (loss of H <sub>2</sub> O)	m/z 30 ([CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup> )	m/z 112 (loss of H <sub>2</sub> O)

### Analysis of Differences:

- <sup>1</sup>H NMR: The most striking difference is in the alkane region of the <sup>1</sup>H NMR spectrum.
  - 4-Amino-1-butanol: The freely rotating C-C bonds result in simpler, more predictable multiplets.[10]
  - (3-Aminocyclobutyl)methanol: The constrained, puckered ring leads to significant signal overlap and complex splitting patterns that are highly dependent on stereochemistry.[1]
  - (trans-3-Aminocyclohexyl)methanol: The stable chair conformation of the cyclohexane ring leads to well-differentiated signals for axial and equatorial protons, often with large (8-12

Hz) axial-axial coupling constants, making its spectrum distinct from the cyclobutane analogue.[11]

- $^{13}\text{C}$  NMR: The chemical shift of the  $\text{CH}_2\text{OH}$  carbon is influenced by the ring size and substitution pattern, reflecting changes in the local electronic environment.
- Mass Spectrometry: The fragmentation of 4-amino-1-butanol is dominated by alpha-cleavage next to the amine, producing a stable base peak at  $m/z$  30 ( $[\text{CH}_2\text{NH}_2]^+$ ).[12] In the cyclic analogues, this pathway is suppressed as it requires breaking two bonds in the ring. Instead, dehydration is a more prominent fragmentation pathway for the cyclic amino alcohols.

## Conclusion

The structural elucidation of (3-Aminocyclobutyl)methanol isomers is a clear demonstration of the power of a multi-pronged spectroscopic approach. While IR and MS confirm the functional groups and molecular formula, it is the detailed analysis of 1D and 2D NMR spectra that provides the definitive evidence for stereochemical assignment.

The comparison with acyclic and cyclohexyl analogues underscores the unique spectral "fingerprint" imparted by the cyclobutane ring. Its conformational constraints lead to complex but information-rich NMR spectra, which, when properly interpreted, can be a powerful tool for chemists working with these valuable molecular scaffolds. This guide provides a foundational framework for researchers to confidently characterize (3-Aminocyclobutyl)methanol and other related derivatives in their drug discovery and development endeavors.

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